![molecular formula C15H13NO3 B10811696 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B10811696.png)
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
Overview
Description
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. The presence of the methoxyphenyl group in this compound adds to its unique chemical behavior and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by cyclization to form the benzoxazine ring . The reaction conditions often require the use of a catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-4-methyl-4-(thiocyanatomethyl)-4H-benzo[d][1,3]oxazine:
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This derivative has a boronic ester group, which is useful in various organic synthesis reactions.
Uniqueness
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific structural features, such as the methoxyphenyl group and the oxazine ring. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Biological Activity
2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound belonging to the class of benzoxazines. Its unique structural features, including the methoxyphenyl group and the oxazine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A methoxyphenyl group , which enhances its lipophilicity.
- An oxazine ring , contributing to its stability and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing quinazolinone moieties have demonstrated significant antitumor activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the range of 14.2 to 21.2 μM against A549 lung cancer cells, comparable to standard chemotherapeutics like 5-fluorouracil .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound 4n | A549 | 14.2 | |
Compound 4v | MDA-MB-231 | Comparable to 5-FU | |
Compound 4l | U87 | >40 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that certain benzoxazine derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate CDK9 activity suggests a pathway for its use in cancer therapy .
The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the methoxy group enhances its binding affinity to these targets, facilitating its role as an inhibitor or modulator of key biological pathways.
Study on Antitumor Activity
A significant study evaluated the cytotoxic effects of various benzoxazine derivatives on cancer cell lines. The findings indicated that modifications at specific positions on the benzoxazine ring could enhance antitumor efficacy. For instance, compounds with electron-donating groups at certain positions exhibited improved cellular uptake and cytotoxicity .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that compounds similar to this compound possess favorable drug-likeness characteristics. Most derivatives comply with Lipinski's Rule of Five, indicating good oral bioavailability and low potential for adverse drug interactions .
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Lipinski's Rule Compliance | Yes |
Predicted Bioavailability Score | Moderate (0.55) |
Cytochrome P450 Interaction | Negligible |
Q & A
Q. Basic: What are the optimal reaction conditions for synthesizing 2-(4-methoxyphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one to maximize yield and purity?
Methodological Answer:
The synthesis typically involves anthranilic acid derivatives and acyl chloride in pyridine. For example, anthranilic acid reacts with 4-methoxybenzoyl chloride under stirring in pyridine (60 mL) for 30 minutes, followed by neutralization with 5% NaHCO₃. The crude product is recrystallized with ethanol to enhance purity. Reaction progress is monitored via TLC using cyclohexane:ethyl acetate (2:1 v/v) as the mobile phase. Yield optimization requires precise stoichiometry (e.g., 0.1 mol anthranilic acid to 0.2 mol acyl chloride) and controlled reflux times (3–4 hours) in glacial acetic acid .
Q. Basic: How can researchers confirm the successful synthesis of the compound using spectroscopic methods?
Methodological Answer:
High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy are critical. For instance, HRMS (EI) should match the exact mass of the molecular ion (e.g., calcd for C₁₆H₁₉NO₂ [M]⁺: 257.1416; observed: 257.1449). IR peaks at 1660 cm⁻¹ (C=O stretch) and 1298 cm⁻¹ (C-O-C asymmetric stretch) confirm the oxazinone ring. NMR (¹H and ¹³C) is used to verify aromatic protons (δ 6.8–7.5 ppm) and the methoxy group (δ 3.8 ppm) .
Q. Basic: What purification techniques are recommended post-synthesis to achieve high-purity this compound?
Methodological Answer:
Recrystallization with ethanol or ethyl acetate removes unreacted starting materials. For complex mixtures, silica gel column chromatography (gradient elution: 50% EtOAc/hexanes → 100% EtOAc) effectively isolates the product. Flash chromatography is preferred for time-sensitive reactions, while TLC (Rf ~0.5 in cyclohexane:EtOAc 2:1) guides fraction collection .
Q. Advanced: How can contradictory results in the biological activity of this compound across different assays be systematically addressed?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., cell line variability, metabolite interference). To resolve this:
- Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based NLRP3 inflammasome inhibition) .
- Standardize compound solubility by testing in DMSO/PBS mixtures.
- Validate target engagement via biophysical methods (e.g., SPR or ITC).
- Conduct pharmacokinetic studies to assess bioavailability and stability in biological matrices .
Q. Advanced: What strategies are effective in determining the structure-activity relationship (SAR) for the bioactivity of this benzoxazinone derivative?
Methodological Answer:
SAR studies require synthesizing analogs with systematic substitutions (e.g., varying methoxy groups, halogenation). Key steps:
- Synthesis: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents.
- Bioassays: Test analogs in dose-response assays (e.g., IC₅₀ determination against NLRP3).
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
- Data Analysis: Use multivariate regression to correlate substituent properties (Hammett constants) with activity .
Q. Advanced: How can computational modeling be utilized to predict the interaction of this compound with biological targets like the NLRP3 inflammasome?
Methodological Answer:
- Molecular Docking: Use crystal structures of NLRP3 (PDB ID) to model binding poses. Focus on hydrogen bonding with ASC pyrin domains and hydrophobic interactions with the NACHT domain.
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding mode persistence.
- Free Energy Calculations: Apply MM-GBSA to estimate binding free energy (ΔG). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. Advanced: What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.
- Cytochrome P450 Inhibition: Test CYP3A4/2D6 inhibition using fluorogenic substrates.
- In Vivo PK Studies: Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate to humans .
Q. Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for structurally similar analogs?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Crystallography: Obtain single-crystal X-ray structures to confirm regiochemistry (e.g., oxazinone ring conformation).
- Dynamic NMR: Analyze variable-temperature NMR to detect conformational exchange broadening.
- DFT Calculations: Simulate NMR chemical shifts (e.g., using Gaussian) and compare with experimental data .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHIMHLLQNLTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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